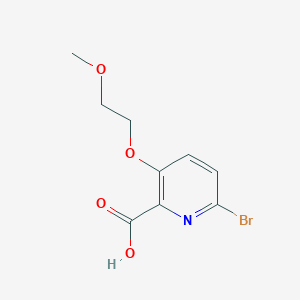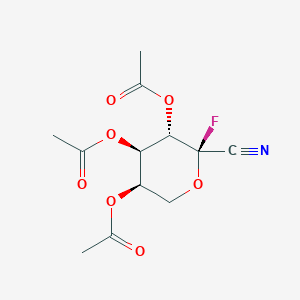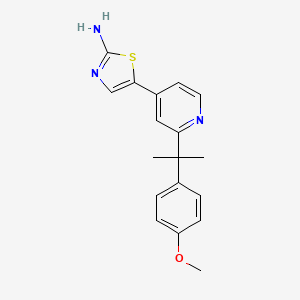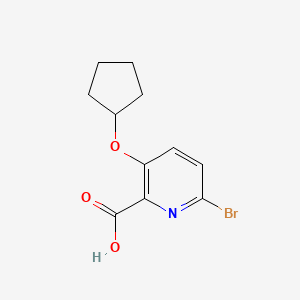
ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ethyl chloroacetate in the presence of fused sodium acetate in ethanol under reflux . Another method involves reacting isoniazid and nicotinohydrazide with ethylacetoacetate in the presence of acetic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . These studies provide insights into the atomic coordinates, displacement parameters, and other structural details.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of thiourea derivatives with ethyl chloroacetate in the presence of fused sodium acetate in ethanol under reflux has been reported .Physical And Chemical Properties Analysis
Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学的研究の応用
Structural Diversity in Coordination Polymers
Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate has been utilized in the systematic investigation of the structural diversity of Cd(II) coordination polymers. This research demonstrates how the positional isomeric effect of ligands, such as this compound, influences the structures of polymer complexes, particularly in the context of metal–organic frameworks (MOFs). The study explores the tuning of structures and properties of these polymers by the N-donor positions of ligand isomers, highlighting their potential in constructing complex Cd(II) complexes and examining their thermal and luminescent properties (Cisterna et al., 2018).
Synthesis of Novel Triazoles
This compound serves as a precursor in the synthesis of novel triazoles, as demonstrated in the creation of a range of triazole derivatives. These newly synthesized compounds have been evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Komsani et al., 2015).
Role in Metallogel Formation
The compound plays a role in the self-assembly formation of a healable lanthanide luminescent supramolecular metallogel. The synthesis of this type of ligand and its complexation with Eu(III) leads to the formation of luminescent complexes, which are of interest due to their potential applications in materials science, particularly in the development of healable luminescent gels (McCarney et al., 2015).
Antibacterial and Antitubercular Activity
Research has shown that derivatives of this compound exhibit promising antibacterial and antitubercular activities. This suggests its relevance in the field of medicinal chemistry, particularly in the development of new drugs and treatments for bacterial and tuberculosis infections (Bayrak et al., 2009).
Applications in Heterocyclic Chemistry
The compound is also significant in the synthesis of various heterocyclic compounds, showcasing its utility in the field of organic chemistry. It serves as a starting material or intermediate in the synthesis of a range of complex molecular structures, which are of interest for their diverse chemical properties and potential applications (Ruano et al., 2005).
作用機序
特性
IUPAC Name |
ethyl 5-methyl-1-pyridin-4-yltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-3-17-11(16)10-8(2)15(14-13-10)9-4-6-12-7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSAGWJEBVAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)
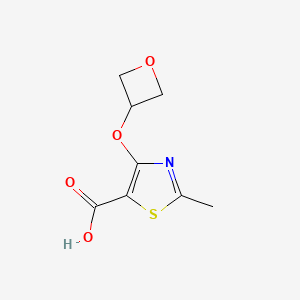

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)
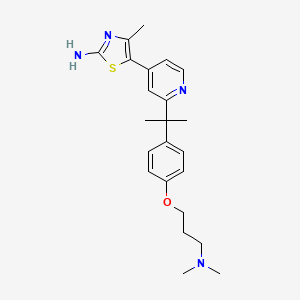
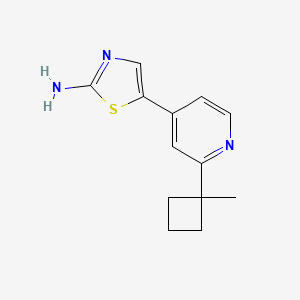

![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)
